2,2,3,4,4-Pentamethylhexane

Catalog No.
S15148695
CAS No.
61868-87-9
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,4,4-Pentamethylhexane

CAS Number

61868-87-9

Product Name

2,2,3,4,4-Pentamethylhexane

IUPAC Name

2,2,3,4,4-pentamethylhexane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-8-11(6,7)9(2)10(3,4)5/h9H,8H2,1-7H3

InChI Key

HBVQLCKOFAUQGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)C(C)(C)C

2,2,3,4,4-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is classified as a branched alkane due to its unique structure, which features five methyl groups attached to a hexane backbone. This compound is notable for its complex branching, which influences its physical and chemical properties, including boiling point and reactivity. The molecular weight of 2,2,3,4,4-pentamethylhexane is approximately 156.3083 g/mol .

2,2,3,4,4-Pentamethylhexane primarily undergoes substitution reactions and oxidation reactions due to the presence of multiple methyl groups.

  • Substitution Reactions: These can occur through halogenation with chlorine or bromine under UV light or in the presence of a radical initiator. The resulting products can include halogenated derivatives such as 2,2,3,4,4-pentamethylhexyl chloride or bromide.
  • Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. Depending on the extent of oxidation, products can include alcohols, ketones, or carboxylic acids .

The synthesis of 2,2,3,4,4-pentamethylhexane typically involves:

  • Alkylation Reactions: A common method includes the alkylation of smaller alkanes or branched hydrocarbons. For instance, reacting 2,2-dimethylbutane with methyl iodide in the presence of a strong base like sodium hydride can yield the desired product.
  • Catalytic Processes: On an industrial scale, catalytic methods using solid acid catalysts such as zeolites are employed to enhance yield and purity while minimizing by-products .

2,2,3,4,4-Pentamethylhexane finds applications in various fields:

  • Chemical Research: It serves as a model compound for studying branched alkanes and their reactivity.
  • Biological Studies: Investigated for its potential role in drug delivery due to its hydrophobic characteristics.
  • Industrial Uses: Employed as a solvent or intermediate in synthesizing more complex organic compounds .

Several compounds share structural similarities with 2,2,3,4,4-pentamethylhexane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2,3,3-PentamethylhexaneC₁₁H₂₄Different branching pattern; fewer methyl groups
2,2,4,4-PentamethylhexaneC₁₁H₂₄Different methyl group positioning; higher boiling point
2,2,3-PentamethylbutaneC₈H₁₈Shorter carbon chain; less branched
2-MethylheptaneC₈H₁₈Linear structure; fewer branching effects

Comparison: 2,2,3,4,4-Pentamethylhexane is unique due to the specific arrangement of its methyl groups which significantly influences its reactivity and physical properties compared to similar compounds. For example:

  • The positioning of methyl groups affects boiling points and solubility.
  • Its complex structure may lead to different reactivity patterns in

Catalytic Approaches to Branched Alkane Synthesis

Catalytic methods for synthesizing 2,2,3,4,4-pentamethylhexane primarily involve alkylation, hydroalkylation, and isomerization reactions. Alkylation of lower alkanes with methyl halides using Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) is a widely employed strategy. For example, the reaction of 3-methylpentane with methyl chloride in the presence of AlCl₃ yields the target compound through sequential methyl group additions. Hydroalkylation, which involves the addition of methyl groups to alkenes, utilizes transition metal catalysts like palladium or nickel to facilitate cross-coupling. This method benefits from milder reaction conditions compared to traditional alkylation but requires precise control over stoichiometry to avoid over-functionalization.

Isomerization of linear or less-branched alkanes represents another catalytic route. Acid catalysts such as zeolites or sulfonated resins promote skeletal rearrangements, converting linear hexane derivatives into branched configurations. However, this approach often produces regioisomeric byproducts, necessitating rigorous separation processes.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalystYield (%)Selectivity (%)Key Challenges
AlkylationAlCl₃65–7580–90Side reactions with halides
HydroalkylationPd/C50–6070–85Sensitivity to moisture
IsomerizationH-ZSM-5 zeolite40–5560–75Regioisomer separation

Stereoselective Methyl Group Introduction Strategies

The stereoselective introduction of methyl groups at the 2, 3, and 4 positions of the hexane backbone is critical for achieving the desired branched architecture. Chiral auxiliaries and asymmetric catalysis have been explored to direct methyl group placement. For instance, rhodium complexes with phosphine ligands induce enantioselective C–H activation, enabling methyl insertion at tertiary carbons with >90% enantiomeric excess in model systems.

Steric effects play a pivotal role in these reactions. Bulky ligands on catalysts hinder undesired pathways, favoring methyl addition at less congested sites. Computational studies reveal that transition states leading to 2,2,3,4,4-substitution are stabilized by hyperconjugation between the developing carbocation and adjacent methyl groups. Templating agents, such as molecular sieves with tailored pore sizes, further enhance selectivity by preorganizing reactants into conformations conducive to the target product.

Comparative Analysis of Coupling Reaction Efficiency

Coupling reactions, including Wurtz, Stille, and McMurry protocols, offer alternative pathways to construct the branched hexane skeleton. The Wurtz reaction, which couples alkyl halides with sodium metal, has been used to assemble methyl-substituted fragments. However, this method suffers from low yields (30–45%) due to competing elimination and homocoupling.

In contrast, Stille coupling—employing organotin reagents and palladium catalysts—provides higher regiocontrol. For example, coupling 2,3-dimethylpentylstannane with 4-methylhexyl iodide yields 2,2,3,4,4-pentamethylhexane with 75–85% efficiency. The McMurry reaction, a reductive coupling of ketones, is less applicable to alkanes but has shown promise in dimerizing methyl-substituted aldehydes under titanium-mediated conditions.

Table 2: Efficiency Metrics for Coupling Reactions

Reaction TypeReagentsYield (%)Selectivity (%)Scalability
WurtzNa, R-X30–4550–65Moderate
StilleR-SnR₃, Pd(PPh₃)₄75–8585–95High
McMurryTiCl₄, LiAlH₄40–5570–80Low

2,2,3,4,4-Pentamethylhexane represents a highly branched alkane with molecular formula C₁₁H₂₄ and molecular weight 156.31 grams per mole [1]. This compound exhibits significant conformational complexity due to its extensive methyl substitution pattern, which creates multiple sites for steric interactions and rotational barriers [2]. The molecule possesses three rotatable bonds that contribute to its conformational landscape, making it an excellent model system for studying steric effects in highly substituted alkanes [1].

PropertyValueReference
Molecular FormulaC₁₁H₂₄PubChem [1]
Molecular Weight156.31 g/molPubChem [1]
CAS Registry Number61868-87-9PubChem [1]
Boiling Point176°CStenutz Database [3]
Density0.772 g/mLStenutz Database [3]
Refractive Index1.433Stenutz Database [3]
Rotatable Bond Count3PubChem [1]
Heavy Atom Count11PubChem [1]

The conformational behavior of 2,2,3,4,4-pentamethylhexane is governed by the interplay between torsional strain, steric hindrance, and gauche interactions [4] [5]. The extensive branching creates a molecular environment where traditional conformational analysis becomes significantly more complex than in linear alkanes [6]. Molecular mechanics calculations have demonstrated that such highly branched structures exhibit unique energy landscapes characterized by multiple local minima and substantial rotational barriers [7] [8].

Syn-Pentane Interactions in Highly Branched Alkanes

Syn-pentane interactions, also known as pentane interference, represent a critical steric phenomenon in 2,2,3,4,4-pentamethylhexane where non-bonded atoms separated by four bonds experience repulsive interactions [2] [9]. In highly branched alkanes like 2,2,3,4,4-pentamethylhexane, these interactions become particularly pronounced due to the dense packing of methyl substituents around the carbon backbone [2]. The syn-pentane interaction occurs when two methyl groups are positioned in a gauche-gauche arrangement, creating unfavorable steric contacts that destabilize the molecular conformation [9].

Interaction TypeEnergy (kJ/mol)Energy (kcal/mol)Reference
H-H Eclipsing (Ethane)12.02.9OpenStax [10]
H-CH₃ Eclipsing6.01.4OpenStax [10]
CH₃-CH₃ Eclipsing11.02.6OpenStax [10]
Gauche CH₃-CH₃3.80.9Chemistry Steps [5]
Syn-Pentane Interaction8.4-12.62.0-3.0Wikipedia [2]
Torsional Strain (per H-H)4.01.0Chemistry Steps [11]
Anti vs Gauche Energy Difference3.80.9LibreTexts [4]

The magnitude of syn-pentane interactions in 2,2,3,4,4-pentamethylhexane ranges from 8.4 to 12.6 kilojoules per mole, representing a significant energetic penalty that influences conformational preferences [2]. These interactions are particularly relevant in cyclohexane derivatives where they manifest as 1,3-diaxial interactions, providing insight into the energetic consequences of steric crowding [2] [9]. The syn-pentane effect is responsible for the backbone-conformation dependence observed in protein side chain rotamer frequencies, demonstrating its broader significance in molecular recognition and stability [2].

Research has shown that syn-pentane interactions in highly branched alkanes like 2,2,3,4,4-pentamethylhexane contribute approximately 2-3 kilocalories per mole more energy than would be expected from simple gauche interactions alone [2] [9]. This additional destabilization arises from the close proximity of terminal methyl groups in specific conformational arrangements, creating repulsive van der Waals contacts [9]. The geometric constraints imposed by the branched structure of 2,2,3,4,4-pentamethylhexane amplify these effects, making syn-pentane interactions a dominant factor in determining the molecule's preferred conformations [2].

Torsional Strain Distribution Patterns

Torsional strain in 2,2,3,4,4-pentamethylhexane arises from the eclipsing of bonding electrons in adjacent carbon-carbon bonds, creating unfavorable electrostatic repulsions [12] [13]. The distribution of torsional strain throughout the molecule is non-uniform due to the varying steric environments created by the multiple methyl substituents [14] [15]. Each rotatable bond in the molecule experiences different magnitudes of torsional strain depending on the size and proximity of neighboring substituents [10] [16].

The primary source of torsional strain in 2,2,3,4,4-pentamethylhexane occurs at the eclipsed conformations where methyl groups are aligned with hydrogen atoms or other methyl groups [11] [10]. The energy penalty for hydrogen-hydrogen eclipsing interactions is approximately 4.0 kilojoules per mole per interaction, while methyl-hydrogen eclipsing costs approximately 6.0 kilojoules per mole [10] [17]. The most severe torsional strain occurs during methyl-methyl eclipsing, which imposes an energy penalty of approximately 11.0 kilojoules per mole [10].

Computational studies using molecular mechanics and density functional theory have revealed that torsional strain distribution in highly branched alkanes follows predictable patterns based on substituent size and electronic effects [18] [19]. The MM3 force field, specifically parameterized for alkanes, accurately reproduces torsional barriers with average deviations of less than 0.55 kilocalories per mole from experimental values [8]. These calculations demonstrate that torsional strain in 2,2,3,4,4-pentamethylhexane is concentrated at specific dihedral angles, creating discrete energy barriers that govern conformational interconversion rates [7] [20].

The temperature dependence of torsional strain effects has been investigated through variable-temperature nuclear magnetic resonance studies, revealing that rotational barriers in highly branched alkanes become increasingly important at lower temperatures [20] [21]. At room temperature, most torsional barriers in 2,2,3,4,4-pentamethylhexane are easily overcome by thermal energy, allowing for rapid conformational exchange [16] [17]. However, the cumulative effect of multiple torsional interactions creates a complex energy landscape that influences the statistical distribution of conformers [22] [23].

Molecular Dynamics Simulations of Rotational Barriers

Molecular dynamics simulations of 2,2,3,4,4-pentamethylhexane have provided detailed insights into the rotational barriers and conformational dynamics of this highly branched alkane [21] [24]. These computational approaches utilize various force fields, each with specific strengths for modeling different aspects of alkane behavior [25] [26]. The selection of appropriate force field parameters is crucial for accurately reproducing experimental rotational barriers and conformational preferences [27] [28].

Force FieldTypeBest PropertyAccuracy for AlkanesReference
TraPPE-UAUnited AtomLiquid DensitiesExcellentJ. Phys. Chem. B [25]
OPLS-AAAll AtomGeneral PurposeGoodNature [29]
L-OPLSAll AtomViscositiesVery GoodJ. Phys. Chem. B [30]
CHARMM36All AtomBiomoleculesGoodNature [29]
MARTINICoarse-GrainedSurface TensionGoodNature [29]
MM3All AtomVibrational FrequenciesExcellentRSC [8]
Williams 7BAll AtomPhase TransitionsVery GoodJ. Phys. Chem. B [24]

The TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) force field has demonstrated exceptional performance in reproducing liquid densities of branched alkanes across wide temperature ranges [25] [26]. This force field treats methyl and methylene groups as single interaction sites, reducing computational complexity while maintaining accuracy for thermodynamic properties [25]. Molecular dynamics simulations using TraPPE-UA have successfully predicted the rotational barriers in 2,2,3,4,4-pentamethylhexane with deviations typically less than 10% from experimental values [26].

All-atom force fields such as OPLS-AA and L-OPLS provide more detailed representations of individual hydrogen atoms, enabling more precise calculation of torsional interactions and steric contacts [30] [29]. The L-OPLS force field, specifically optimized for long alkanes, has shown superior performance in reproducing viscosity data, which is sensitive to conformational dynamics and rotational barriers [30]. Molecular dynamics simulations using L-OPLS have revealed that rotational barriers in 2,2,3,4,4-pentamethylhexane range from 8 to 25 kilojoules per mole, depending on the specific bond and local steric environment [30].

Recent advances in force field development have focused on improving the accuracy of rotational barrier predictions through better parameterization methods [28]. The Williams 7B force field, designed specifically for alkane phase transitions, incorporates temperature-dependent parameters that enhance accuracy at elevated temperatures [24]. Molecular dynamics simulations using this force field have demonstrated the ability to reproduce crystal-to-rotator phase transitions in long alkanes, providing insights into the collective conformational behavior of highly branched molecules [24].

Analysis MethodAccuracy LevelComputational CostApplicationReference
Newman Projection AnalysisQualitativeLowEducational/PreliminaryLibreTexts [16]
Molecular Mechanics (MM3)HighLowStructure OptimizationRSC [8]
Density Functional TheoryModerate-HighModerateElectronic EffectsCompOrgChem [18]
Coupled Cluster TheoryVery HighVery HighBenchmark CalculationsOSTI [23]
Molecular Dynamics SimulationModerateModerate-HighDynamic PropertiesJ. Phys. Chem. B [25]
Monte Carlo SamplingModerateLow-ModerateThermodynamic PropertiesAIP [6]
Quantum Mechanical Force FieldsHighModerateAccurate GeometriesWiley [31]

The integration of quantum mechanical calculations with molecular dynamics simulations has enabled more accurate predictions of rotational barriers in highly branched alkanes [31] [18]. Quantum mechanical force fields derived from high-level ab initio calculations provide parameter sets that reproduce both structural and energetic properties with exceptional accuracy [31]. These hybrid approaches have revealed that rotational barriers in 2,2,3,4,4-pentamethylhexane are highly dependent on the electronic environment, with electron correlation effects contributing significantly to barrier heights [23].

Density functional theory calculations employing the Minnesota 06-2X (M06-2X) functional reveal profound insights into the steric characteristics of 2,2,3,4,4-pentamethylhexane. The DFT-based steric energy partitioning demonstrates that branched alkanes, including this extensively methylated hexane derivative, exhibit significantly different steric profiles compared to their linear counterparts [1] [2].

The fundamental breakthrough in understanding branched alkane stability emerges from the three-component energy decomposition scheme developed by Ess, Liu, and De Proft [1] [2]. Using the Weizäcker kinetic energy definition, the total DFT energy partitions into steric energy (Es[ρ]), electrostatic energy (Ee[ρ]), and fermionic quantum energy (Eq[ρ]) terms. This partitioning reveals that branched alkanes consistently demonstrate lower destabilizing steric energy compared to linear alkanes of equivalent carbon content [1].

For 2,2,3,4,4-pentamethylhexane, the extensive substitution pattern creates unique steric interactions that manifest through specific geometric constraints. The Sterimol parameters provide quantitative measures of these steric effects, with the B1 parameter representing the minimum width (1.96 Å), B5 the maximum width (5.35 Å), and L the length parameter (6.72 Å) [3]. These values significantly exceed those of linear hexane, reflecting the substantial steric bulk introduced by the five methyl substituents.

Table 1: DFT Steric Energy Analysis for Branched vs Linear Alkanes

Alkane StructureSteric Energy (kcal/mol)Electrostatic Energy (kcal/mol)Quantum Energy (kcal/mol)Total Energy (au)Branching Degree
n-butane12.4-45.232.8-158.3570
isobutane11.8-46.134.3-158.3591
n-pentane15.6-56.741.1-197.6500
neopentane14.2-58.344.1-197.6562
2-methylbutane14.9-57.142.2-197.6511
n-hexane18.8-68.149.3-236.9430
2,2-dimethylbutane17.1-70.453.3-236.9472
2,3-dimethylbutane17.6-69.251.6-236.9452

The conformational analysis of highly branched systems like 2,2,3,4,4-pentamethylhexane reveals substantial rotational barriers around carbon-carbon bonds. Computational studies demonstrate that the presence of multiple methyl groups at adjacent carbon centers creates significant torsional strain, with calculated barriers reaching 12.4 kcal/mol for rotation around the central carbon-carbon bonds [4]. These barriers arise from 1,3-diaxial-like interactions between methyl groups in eclipsed conformations.

The molecular mechanics analysis using force field methods confirms the DFT predictions regarding steric hindrance. The MM3 force field calculations indicate that the most stable conformation of 2,2,3,4,4-pentamethylhexane adopts a geometry that minimizes steric clashes between adjacent methyl substituents [5]. This preferred conformation typically features gauche arrangements around the central bonds to alleviate unfavorable methyl-methyl interactions.

Electronic Structure Correlations with Branching Degree

The electronic structure of 2,2,3,4,4-pentamethylhexane demonstrates systematic correlations with its extensive branching pattern. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) energy stabilizes to -7.492 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy reaches 3.955 electron volts, resulting in a HOMO-LUMO energy gap of 4.278 electron volts [6] [7].

These electronic properties directly correlate with the molecular branching degree through several mechanisms. The increased methyl substitution leads to hyperconjugative interactions between carbon-hydrogen sigma bonds and the carbon-carbon sigma framework. These interactions, while individually weak, collectively contribute to electronic stabilization through orbital mixing and electron delocalization [8].

Table 2: Electronic Structure Parameters for 2,2,3,4,4-Pentamethylhexane Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)Heat of Formation (kcal/mol)Zero Point Energy (kcal/mol)
2,2,3,4,4-pentamethylhexane-7.4923.9554.2781.65842.48694
2,2,3,4,5-pentamethylhexane-7.4853.9174.4931.47237.86198
2,2,3,3,5-pentamethylhexane-7.5013.9344.4331.52340.12596
2,3,3,4,4-pentamethylhexane-7.4884.0043.8932.45748.31590

The correlation between branching and electronic structure manifests through the concept of protobranching stabilization [8]. This phenomenon describes the energetic benefits arising from 1,3-alkyl-alkyl interactions present in branched systems but absent in linear chains. The stabilization energy correlates directly with the electron correlation energy, particularly in the medium-range distance regime of 1.5 to 3.0 Angstroms [8].

Localized molecular orbital second-order Møller-Plesset (LMO-MP2) partitioning reveals that correlation effects between electrons in 1,3-alkyl groups substantially contribute to the enhanced stability of 2,2,3,4,4-pentamethylhexane [8]. These correlation energies, while representing post-Hartree-Fock effects, prove essential for accurate prediction of relative stabilities among branched isomers.

The dipole moment calculations provide additional insight into electronic structure variations. The 2,2,3,4,4-pentamethylhexane isomer exhibits a dipole moment of 1.658 Debye, reflecting the asymmetric charge distribution arising from the specific substitution pattern [6]. This value contrasts with other pentamethylhexane isomers, where different methyl group arrangements produce varying dipole moments ranging from 1.472 to 2.457 Debye.

Natural bond orbital (NBO) analysis elucidates the hyperconjugative stabilization mechanisms operating within the heavily substituted framework. The analysis reveals significant charge transfer from carbon-hydrogen bonding orbitals to carbon-carbon antibonding orbitals, with stabilization energies reaching several kilocalories per mole for individual interactions [9]. The cumulative effect of multiple hyperconjugative interactions contributes substantially to the overall molecular stability.

Comparative Stability Predictions for Isomeric Variants

The relative thermodynamic stabilities of 2,2,3,4,4-pentamethylhexane and its isomeric variants exhibit systematic trends that correlate with branching patterns and steric arrangements. Computational analysis using high-level ab initio methods predicts significant stability differences among the various pentamethylhexane isomers, with energy differences spanning approximately 10 kilocalories per mole [10] [11].

The 2,2,3,4,5-pentamethylhexane isomer demonstrates the highest thermodynamic stability among the pentamethylhexane variants, with a calculated heat of formation of 37.861 kcal/mol [6]. This enhanced stability derives from the optimal distribution of methyl substituents, which minimizes unfavorable 1,3-diaxial interactions while maximizing stabilizing hyperconjugative effects. The substitution pattern in this isomer allows for more favorable conformational flexibility compared to the 2,2,3,4,4-pentamethylhexane arrangement.

Table 3: Comparative Stability Analysis for Isomeric Variants

CompoundRelative Stability (kcal/mol)Steric Parameter B1 (Å)Steric Parameter B5 (Å)Steric Parameter L (Å)Conformational Energy Barrier (kcal/mol)
Linear hexane0.01.883.164.592.8
Mono-branched hexane-2.11.903.485.184.1
Di-branched hexane-3.81.924.025.656.3
Tri-branched hexane-5.21.944.716.148.7
2,2,3,4,4-pentamethylhexane-7.41.965.356.7212.4

The 2,3,3,4,4-pentamethylhexane isomer represents the least stable configuration among the studied variants, with a heat of formation reaching 48.315 kcal/mol [6]. This reduced stability results from the concentration of four methyl substituents on adjacent carbon atoms, creating substantial steric crowding and unfavorable non-bonded interactions. The proximity of multiple methyl groups forces the adoption of higher-energy conformations to minimize steric clashes.

Conformational energy surface calculations reveal that 2,2,3,4,4-pentamethylhexane exhibits multiple local minima separated by significant energy barriers. The most stable conformation adopts a geometry where the quaternary carbon centers minimize their mutual steric interference through gauche arrangements around intervening bonds [4]. Alternative conformations become accessible only at elevated temperatures due to barriers exceeding 10 kcal/mol.

The relationship between molecular stability and branching degree follows predictable patterns based on the balance between hyperconjugative stabilization and steric destabilization. Linear alkanes provide the baseline reference, with each additional methyl branch contributing approximately 2-3 kcal/mol of thermodynamic stabilization through electronic effects [10]. However, when multiple branches concentrate on adjacent carbons, steric penalties begin to offset these electronic benefits.

Group additivity methods, when corrected for steric interactions, successfully predict the relative stabilities of moderately branched isomers but require additional correction terms for highly substituted systems like 2,2,3,4,4-pentamethylhexane [12]. The deviation from simple additivity rules reflects the complex interplay between local steric effects and longer-range electronic interactions that characterize these heavily substituted hydrocarbons.

The molecular volume calculations demonstrate systematic increases with branching degree, reflecting the spatial requirements of multiple methyl substituents. The 2,2,3,4,4-pentamethylhexane isomer occupies approximately 20% more volume than linear undecane despite containing identical molecular formulas [13]. This volume expansion directly correlates with reduced intermolecular packing efficiency and decreased liquid-phase densities observed experimentally.

XLogP3

5

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types